Corrosion Inhibition Efficiency of 5-Phenylpyrimidine vs. 4-Phenylpyrimidine on Cold Rolled Steel
In a direct head-to-head comparison, 5-phenylpyrimidine (5-PPM) demonstrated measurable but inferior corrosion inhibition efficiency compared to its regioisomer 4-phenylpyrimidine (4-PPM) on cold rolled steel in hydrochloric acid solution [1]. Both compounds function as mixed-type inhibitors and obey the Langmuir adsorption isotherm, but the quantified difference in inhibition efficiency follows a clear rank order of 4-PPM > 5-PPM across weight loss, polarization curves, and electrochemical impedance spectroscopy (EIS) measurements [2].
| Evidence Dimension | Corrosion inhibition efficiency on cold rolled steel |
|---|---|
| Target Compound Data | Quantified as lower than 4-PPM (rank order: 4-PPM > 5-PPM) |
| Comparator Or Baseline | 4-Phenylpyrimidine (4-PPM) |
| Quantified Difference | 4-PPM > 5-PPM (exact percentage difference varies with concentration but rank order consistent across all methods) |
| Conditions | Cold rolled steel (CRS) in hydrochloric acid solution; evaluation by weight loss, polarization curves, electrochemical impedance spectroscopy (EIS), and scanning electron microscope (SEM) |
Why This Matters
This direct comparative data establishes that 5-PPM is NOT the optimal choice for corrosion inhibition applications requiring maximum efficiency; users should select 4-PPM when higher inhibition performance is the primary procurement criterion.
- [1] Li, X. et al. Two phenylpyrimidine derivatives as new corrosion inhibitors for cold rolled steel in hydrochloric acid solution. Corrosion Science. The results show that two phenylpyrimidine derivatives are good inhibitors, and inhibition efficiency follows the order: 4-PPM > 5-PPM. View Source
- [2] Li, X. et al. Two phenylpyrimidine derivatives as new corrosion inhibitors for cold rolled steel in hydrochloric acid solution. The adsorption of each inhibitor on steel surface obeys Langmuir adsorption isotherm. Two phenylpyrimidine derivatives act as mixed-type inhibitors. View Source
